![molecular formula C16H17N3O3S B2489416 (E)-3-((1-(styrylsulfonyl)pyrrolidin-3-yl)oxy)pyridazine CAS No. 2034885-62-4](/img/structure/B2489416.png)
(E)-3-((1-(styrylsulfonyl)pyrrolidin-3-yl)oxy)pyridazine
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Description
(E)-3-((1-(styrylsulfonyl)pyrrolidin-3-yl)oxy)pyridazine, also known as JNJ-63533054, is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications. This compound belongs to the class of pyridazine derivatives and has been found to exhibit potent inhibitory effects on certain enzymes and proteins, making it a promising candidate for drug development.
Scientific Research Applications
Catalysis and Green Chemistry
The compound’s catalyst-free synthesis, as reported in the journal Organic & Biomolecular Chemistry, demonstrates its utility in green chemistry . It enables the efficient formation of N-pyridin-2-yl, N-quinolin-2-yl, and N-isoquinolin-1-yl carbamates from readily available N-hetaryl ureas and alcohols. This environmentally friendly approach contributes to sustainable chemical processes.
Piperazine Derivatives and CNS-Active Compounds
Considering the pyrrolidine and styrylsulfonyl moieties, (E)-3-((1-(styrylsulfonyl)pyrrolidin-3-yl)oxy)pyridazine may have relevance in central nervous system (CNS) drug development. Piperazine derivatives often exhibit CNS activity, and further exploration could reveal its potential as a neuroactive compound .
properties
IUPAC Name |
3-[1-[(E)-2-phenylethenyl]sulfonylpyrrolidin-3-yl]oxypyridazine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17N3O3S/c20-23(21,12-9-14-5-2-1-3-6-14)19-11-8-15(13-19)22-16-7-4-10-17-18-16/h1-7,9-10,12,15H,8,11,13H2/b12-9+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QPBAUFBLLZIMKS-FMIVXFBMSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1OC2=NN=CC=C2)S(=O)(=O)C=CC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN(CC1OC2=NN=CC=C2)S(=O)(=O)/C=C/C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17N3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(E)-3-((1-(styrylsulfonyl)pyrrolidin-3-yl)oxy)pyridazine |
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